molecular formula C18H15NO3 B14540503 Ethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate CAS No. 61845-40-7

Ethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate

Cat. No.: B14540503
CAS No.: 61845-40-7
M. Wt: 293.3 g/mol
InChI Key: SHKVKKJGYUAZIJ-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring This particular compound is characterized by the presence of an ethyl ester group, a phenyl group, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate typically involves the reaction of aniline derivatives with β-ketoesters. One common method is the Skraup synthesis, which involves the use of aniline, glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the formation of acrolein, which undergoes cyclization and subsequent oxidation to yield the quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biochemical pathways, such as topoisomerases and kinases, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

61845-40-7

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

ethyl 1-oxido-2-phenylquinolin-1-ium-4-carboxylate

InChI

InChI=1S/C18H15NO3/c1-2-22-18(20)15-12-17(13-8-4-3-5-9-13)19(21)16-11-7-6-10-14(15)16/h3-12H,2H2,1H3

InChI Key

SHKVKKJGYUAZIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=[N+](C2=CC=CC=C21)[O-])C3=CC=CC=C3

Origin of Product

United States

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